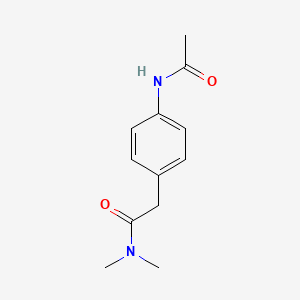![molecular formula C19H22N2O3 B6538971 N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide CAS No. 1060228-73-0](/img/structure/B6538971.png)
N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide: is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a dimethylamino group, a phenylacetamido group, and a methylphenoxy group, making it a subject of interest for researchers in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide typically begins with commercially available starting materials such as 3-methylphenol, acetic anhydride, and N,N-dimethylamine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methylphenoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the amide group, converting it to an amine under appropriate conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion to amines and other reduced forms.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine
Drug Development: This compound is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Biochemical Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is investigated for its potential use in agrochemicals, including herbicides and pesticides.
Mecanismo De Acción
The mechanism by which N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-2-{4-[2-(4-methylphenoxy)acetamido]phenyl}acetamide
- N,N-dimethyl-2-{4-[2-(2-methylphenoxy)acetamido]phenyl}acetamide
- N,N-dimethyl-2-{4-[2-(3-ethylphenoxy)acetamido]phenyl}acetamide
Uniqueness
N,N-dimethyl-2-{4-[2-(3-methylphenoxy)acetamido]phenyl}acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.
By understanding the detailed synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
N,N-dimethyl-2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-5-4-6-17(11-14)24-13-18(22)20-16-9-7-15(8-10-16)12-19(23)21(2)3/h4-11H,12-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKPTJFUYLNUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6538890.png)
![2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538899.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide](/img/structure/B6538908.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6538914.png)
![3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538929.png)
![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B6538937.png)

![2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538949.png)
![2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538955.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6538960.png)
![2-{4-[2-(2-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538967.png)
![2-{4-[2-(4-fluorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538976.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide](/img/structure/B6538978.png)
